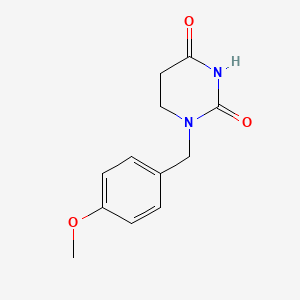
Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl group attached to a pyridazine ring, which is further substituted with a chloro group and a tert-butyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, which can be achieved through the cyclization of appropriate precursors. The introduction of the chloro and tert-butyl groups is usually accomplished through electrophilic substitution reactions. The final step involves the formation of the carbamate group by reacting the intermediate with phenyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate can be compared with other similar compounds, such as:
Phenyl (6-chloro-3-pyridazinyl)carbamate: Lacks the tert-butyl group, which may affect its chemical and biological properties.
Phenyl (5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate: Lacks the chloro group, leading to different reactivity and applications.
Phenyl (6-chloro-5-methyl-3-pyridazinyl)carbamate: The presence of a methyl group instead of a tert-butyl group can influence its stability and interactions.
Properties
CAS No. |
102999-48-4 |
|---|---|
Molecular Formula |
C15H16ClN3O2 |
Molecular Weight |
305.76 g/mol |
IUPAC Name |
phenyl N-(5-tert-butyl-6-chloropyridazin-3-yl)carbamate |
InChI |
InChI=1S/C15H16ClN3O2/c1-15(2,3)11-9-12(18-19-13(11)16)17-14(20)21-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18,20) |
InChI Key |
VDHBFPHFXXGEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)



![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)







